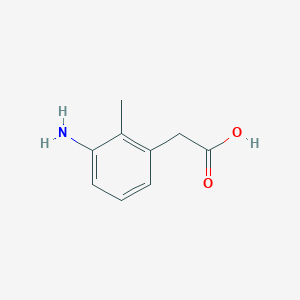

2-(3-Amino-2-methylphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-amino-2-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-7(5-9(11)12)3-2-4-8(6)10/h2-4H,5,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEOWGGKJKYBFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623176 | |

| Record name | (3-Amino-2-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23876-07-5 | |

| Record name | (3-Amino-2-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization Strategies and Analogue Synthesis Based on 2 3 Amino 2 Methylphenyl Acetic Acid Scaffold

Modification at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization, enabling the formation of esters, amides, and other related functional groups. These modifications can significantly alter the compound's polarity, solubility, and interaction with biological targets.

Esterification and Amidation Reactions

Esterification: The carboxylic acid of 2-(3-amino-2-methylphenyl)acetic acid can be readily converted into its corresponding esters through several established methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), is a common approach. A milder and highly efficient alternative involves the use of reagents like trimethylchlorosilane (TMSCl) in an alcohol solvent, such as methanol, at room temperature. nih.gov This method is particularly suitable for amino acids as it proceeds under gentle conditions, minimizing side reactions. nih.gov The resulting esters are often valuable intermediates for further synthesis, such as in peptide chemistry. nih.gov

Amidation: Direct conversion of the carboxylic acid to an amide by reaction with an amine is challenging due to the formation of an unreactive carboxylate salt. nih.gov Therefore, the carboxylic acid typically requires activation. Reagents such as B(OCH₂CF₃)₃ have proven effective for the direct amidation of a wide range of carboxylic acids and amines, often allowing for purification by simple filtration without the need for aqueous workup or chromatography. nih.govacs.org Boronic acids can also serve as catalysts for direct amide formation, though these reactions often require the removal of water. nih.gov Another common strategy involves the use of coupling reagents that convert the carboxylic acid into a more reactive intermediate in situ.

Below is a table representing typical esterification and amidation reactions that could be applied to the this compound scaffold.

| Entry | Reagent/Catalyst | Nucleophile | Product | Representative Yield (%) |

| 1 | TMSCl | Methanol | Methyl 2-(3-amino-2-methylphenyl)acetate | 90-98 |

| 2 | H₂SO₄ (cat.) | Ethanol (B145695) | Ethyl 2-(3-amino-2-methylphenyl)acetate | 85-95 |

| 3 | B(OCH₂CF₃)₃ | Benzylamine | N-Benzyl-2-(3-amino-2-methylphenyl)acetamide | 80-91 |

| 4 | Boronic Acid (cat.) | Aniline (B41778) | N-Phenyl-2-(3-amino-2-methylphenyl)acetamide | 75-88 |

Hydrazide Formation and Subsequent Condensations

Hydrazides are valuable synthetic intermediates, often used in the synthesis of various heterocyclic compounds and in peptide synthesis via azide (B81097) coupling. asianpubs.orgpharm.or.jp The synthesis of 2-(3-amino-2-methylphenyl)acetyl hydrazide can be achieved by reacting the corresponding methyl or ethyl ester with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent. asianpubs.org This reaction is typically a straightforward nucleophilic acyl substitution at the ester carbonyl.

Once formed, the hydrazide can undergo condensation reactions with various electrophiles. For instance, reaction with isatins (1H-indole-2,3-diones) in an alcoholic solvent, often with a trace of acetic acid, yields N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide derivatives. asianpubs.orgresearchgate.net This reaction provides a pathway to more complex, fused-ring systems with potential biological applications. researchgate.net

A general scheme for this two-step process is outlined below:

Hydrazide Formation:

Reactant: Methyl 2-(3-amino-2-methylphenyl)acetate

Reagent: Hydrazine hydrate (NH₂NH₂)

Product: 2-(3-amino-2-methylphenyl)acetyl hydrazide

Condensation with Isatin (B1672199):

Reactants: 2-(3-amino-2-methylphenyl)acetyl hydrazide and a substituted isatin

Conditions: Alcohol, catalytic acetic acid

Product: 2-(3-amino-2-methylphenyl)-N'-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazide derivative

Prodrug Design Based on Carboxylates

Conversely, to improve the water solubility of a poorly soluble parent drug, a hydrophilic promoiety can be attached. For instance, linking the carboxylic acid to a carrier group like a piperazine (B1678402) derivative can enhance aqueous solubility. nih.gov The design of these prodrugs relies on the principle that the ester linkage will be cleaved in vivo by ubiquitous esterase enzymes, releasing the active parent drug at the desired site of action. mdpi.comnih.gov

| Prodrug Strategy | Promoieties | Objective | Cleavage Mechanism |

| Enhance Lipophilicity | Simple alkyl or aryl groups | Improve membrane permeability | Enzymatic (Esterases) |

| Enhance Solubility | Groups with ionizable functions (e.g., amines), polyethylene (B3416737) glycol (PEG), glycosides | Improve aqueous solubility for formulation | Enzymatic or pH-dependent hydrolysis |

| Targeted Delivery | Moieties recognized by specific transporters or enzymes | Increase drug concentration at the target site | Site-specific enzymatic cleavage |

Derivatization at the Aromatic Amino Group

The aromatic amino group is a strong nucleophile and can be readily modified through reactions such as acylation, sulfonylation, alkylation, and arylation. These modifications can modulate the electronic properties and steric profile of the aromatic ring.

Acylation and Sulfonylation Reactions

Acylation: The amino group of this compound can be easily acylated using acid anhydrides or acid chlorides. tandfonline.com A common and efficient method involves reacting the amine with acetic anhydride, which can be performed under various conditions, including in the presence of a weak acid catalyst like vinegar (acetic acid) or without any additives in a suitable solvent like ethyl acetate. tandfonline.comijcrt.org This reaction converts the primary amine into a secondary amide, which can serve as a protective group or alter the molecule's biological activity. tandfonline.com The use of acetyl chloride in an environmentally benign brine solution is another effective method. ias.ac.in

Sulfonylation: The synthesis of sulfonamides is typically achieved by reacting the primary amine with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride (tosyl chloride), in the presence of a base. nih.gov The reaction is often carried out in an aqueous medium where the pH is maintained between 8 and 9 to ensure the amine is in its nucleophilic free base form. nih.gov The resulting sulfonamides are important structural motifs in many pharmaceutical compounds.

The following table summarizes representative acylation and sulfonylation reactions.

| Reaction | Reagent | Conditions | Product |

| Acylation | Acetic Anhydride | Ethyl Acetate, Room Temp | 2-(3-Acetamido-2-methylphenyl)acetic acid |

| Acylation | Acetyl Chloride | Brine, NaOAc | 2-(3-Acetamido-2-methylphenyl)acetic acid |

| Sulfonylation | Tosyl Chloride | Aqueous Na₂CO₃ (pH 8-9) | 2-{2-Methyl-3-[(4-methylphenyl)sulfonamido]phenyl}acetic acid |

Alkylation and Arylation Reactions

Alkylation: Direct N-alkylation of the aromatic amine can be challenging. However, modern catalytic methods such as hydrogen-borrowing catalysis allow for the use of alcohols as alkylating agents, providing a greener alternative to traditional methods that use alkyl halides. nih.gov This process often involves an iridium or other transition metal catalyst. nih.gov Another approach is reductive amination, which can achieve N-mono-alkylation. researchgate.net

Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful method for forming C-N bonds between an amine and an aryl halide or tosylate. organic-chemistry.orgyoutube.com This reaction allows for the synthesis of a wide variety of N-aryl derivatives under relatively mild conditions. organic-chemistry.org Nickel-catalyzed couplings have also emerged as a potent alternative for these transformations. youtube.com

| Reaction | Reagent | Catalyst System | Product |

| Alkylation | Benzyl (B1604629) alcohol | Iridium Catalyst (Hydrogen Borrowing) | 2-[3-(Benzylamino)-2-methylphenyl]acetic acid |

| Arylation | Phenyl Bromide | Pd(OAc)₂ / Phosphine Ligand | 2-[2-Methyl-3-(phenylamino)phenyl]acetic acid |

| Arylation | Phenyl Tosylate | Pd(OAc)₂ / MOP-type Ligand | 2-[2-Methyl-3-(phenylamino)phenyl]acetic acid |

Schiff Base Formation and Cyclization Reactions

The reaction of the primary amino group of this compound with various aldehydes and ketones readily forms Schiff bases, also known as imines. This condensation reaction is typically catalyzed by acid and involves the removal of a water molecule. The resulting C=N double bond of the Schiff base is a key functional group that can participate in a variety of subsequent reactions, most notably cyclization reactions to form heterocyclic systems.

For instance, intramolecular cyclization can occur if a suitable functional group is present on the aldehyde or ketone reactant, or on the this compound scaffold itself. This can lead to the formation of important heterocyclic cores such as quinolines, benzodiazepines, or other fused ring systems, which are prevalent in many biologically active compounds. The specific outcome of the cyclization is dependent on the reaction conditions and the nature of the reacting partners.

Table 1: Examples of Schiff Base Formation and Potential Cyclization Products

| Aldehyde/Ketone Reactant | Schiff Base Intermediate | Potential Cyclization Product (Heterocycle) |

| Salicylaldehyde | 2-(2-((2-hydroxybenzylidene)amino)-3-methylphenyl)acetic acid | Chromene or quinoline (B57606) derivatives |

| α-Diketone (e.g., biacetyl) | Di-imine adduct | Quinoxaline derivatives |

| β-Ketoester (e.g., ethyl acetoacetate) | Enamine intermediate | Dihydroquinoline derivatives |

Note: The specific products and reaction conditions would require experimental validation.

N-Substituted Derivatives for Bioactivity Modulation

Modification of the amino group through N-substitution is a widely employed strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. For this compound, the primary amine can be readily acylated, sulfonylated, or alkylated to generate a library of N-substituted derivatives.

N-Acylation: Reaction with acyl chlorides or anhydrides introduces an amide functionality. The nature of the acyl group, ranging from simple aliphatic chains to complex aromatic or heterocyclic moieties, can significantly impact the molecule's lipophilicity, hydrogen bonding capacity, and interaction with biological targets.

N-Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides. This functional group is a well-known pharmacophore found in a wide range of drugs, including antibacterial and diuretic agents. The sulfonamide group can act as a hydrogen bond donor and acceptor, influencing the binding affinity of the molecule.

N-Alkylation: Introduction of alkyl groups can be achieved through reductive amination or reaction with alkyl halides. This modification can alter the basicity of the nitrogen atom and introduce steric bulk, which can be crucial for selective receptor binding.

The bioactivity of these N-substituted derivatives would need to be evaluated through specific biological assays to understand the structure-activity relationship (SAR) and to guide further optimization efforts.

Structural Elaboration via the Methyl Group and Aromatic Ring Functionalization

Beyond the amino group, the methyl group and the aromatic ring of this compound offer further opportunities for structural diversification, enabling the synthesis of a wider range of analogues.

Benzylic Functionalization Strategies

The methyl group, being in a benzylic position, is activated for various chemical transformations. Radical halogenation, for example, using N-bromosuccinimide (NBS), can introduce a halogen atom, which can then be displaced by a variety of nucleophiles to introduce new functional groups such as hydroxyl, cyano, or amino moieties. Oxidation of the benzylic methyl group can lead to the corresponding aldehyde or carboxylic acid, providing further handles for derivatization.

Electrophilic Aromatic Substitution (EAS) for Further Substitution

The existing substituents on the benzene (B151609) ring, the amino and the methyl groups, are ortho-, para-directing and activating groups for electrophilic aromatic substitution. This allows for the introduction of additional substituents onto the aromatic ring. Common EAS reactions include:

Halogenation: Introduction of chloro, bromo, or iodo groups.

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group.

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups.

The position of the new substituent will be directed by the combined electronic and steric effects of the existing groups.

Cross-Coupling Reactions for Ring Diversification

For further diversification of the aromatic ring, cross-coupling reactions are a powerful tool. If a halogen atom is introduced onto the aromatic ring via EAS, it can serve as a handle for palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a wide variety of aryl, heteroaryl, or vinyl groups. This strategy significantly expands the accessible chemical space and allows for the synthesis of complex biaryl and styrenyl derivatives.

Table 2: Potential Cross-Coupling Reactions for Ring Diversification

| Halogenated Substrate | Coupling Partner | Reaction Type | Potential Product |

| 2-(3-Amino-5-bromo-2-methylphenyl)acetic acid | Phenylboronic acid | Suzuki Coupling | 2-(3-Amino-5-phenyl-2-methylphenyl)acetic acid |

| 2-(3-Amino-5-iodo-2-methylphenyl)acetic acid | Styrene | Heck Coupling | 2-(3-Amino-2-methyl-5-styrylphenyl)acetic acid |

Note: The feasibility and specific conditions for these reactions would need to be determined experimentally.

Mechanistic and Preclinical Investigations of 2 3 Amino 2 Methylphenyl Acetic Acid and Its Derivatives

Biological Activity Profiling and Screening Methodologies

The therapeutic potential of derivatives of 2-(3-Amino-2-methylphenyl)acetic acid has been explored across several domains, including oncology, infectious diseases, and inflammation. The screening of these compounds involves a variety of in vitro and cell-based assays to determine their biological effects and identify potential lead candidates for further development.

In vitro assays are fundamental in determining the direct interaction of a compound with its molecular target. For derivatives of this compound, these assays have been crucial in elucidating their mechanisms of action. For instance, in the context of anticancer research, enzyme inhibition assays are commonly employed. Derivatives of this scaffold have been evaluated for their ability to inhibit kinases, which are critical enzymes in cancer cell signaling pathways.

Another key in vitro approach involves receptor binding assays. These are particularly relevant for compounds with potential neurological or anti-inflammatory effects. While specific data for this compound derivatives in this context is not extensively documented, it represents a standard methodology for profiling compounds with similar structural motifs.

Cell-based assays provide a more physiologically relevant context to evaluate the functional consequences of a compound's interaction with its target within a living cell. americanpeptidesociety.org These assays are critical for assessing a compound's effects on cellular processes such as proliferation, apoptosis, and signaling pathways. americanpeptidesociety.org

For anticancer evaluation, cell viability and cytotoxicity assays are paramount. The MTT assay, for example, is widely used to measure the metabolic activity of cells and, consequently, their viability after exposure to a test compound. mdpi.com Derivatives of this compound have been subjected to such assays to determine their antiproliferative effects on various cancer cell lines.

| Assay Type | Purpose | Example Application for Derivatives |

| Cell Viability/Cytotoxicity (e.g., MTT) | To measure the effect of a compound on cell proliferation and survival. | Assessing the anticancer potential against various cancer cell lines. mdpi.com |

| Apoptosis Assays (e.g., Annexin V) | To determine if a compound induces programmed cell death. | Investigating the mechanism of anticancer activity. |

| Cell Migration and Invasion Assays | To evaluate the effect of a compound on the metastatic potential of cancer cells. | Studying the antimetastatic properties of novel anticancer agents. mdpi.com |

| Reporter Gene Assays | To measure the activity of specific signaling pathways. | Elucidating the molecular mechanism of action. |

Derivatives of this compound, particularly those incorporating heterocyclic moieties like thiazole, have been investigated for their antimicrobial properties. nih.govmdpi.com The antimicrobial activity of these compounds is typically assessed using standard microbiological techniques.

The disk-diffusion method provides a preliminary screening of the antibacterial and antifungal activity of a compound. A more quantitative measure is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. researchgate.net Broth microdilution is a common method for determining MIC values.

Studies on related N-substituted-β-amino acid derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com For example, certain derivatives have shown good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, and significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com

| Microorganism | Assay Method | Observed Activity of Derivatives |

| Staphylococcus aureus | Disk-diffusion, Broth microdilution (MIC) | Good antimicrobial activity. mdpi.com |

| Mycobacterium luteum | Disk-diffusion, Broth microdilution (MIC) | Good antimicrobial activity. mdpi.com |

| Escherichia coli | Disk-diffusion, Broth microdilution (MIC) | Variable, depending on the specific derivative. |

| Candida tenuis | Disk-diffusion, Broth microdilution (MIC) | Significant antifungal activity. mdpi.com |

| Aspergillus niger | Disk-diffusion, Broth microdilution (MIC) | Significant antifungal activity. mdpi.com |

The anti-inflammatory and analgesic potential of compounds structurally related to this compound has been a subject of investigation. mdpi.com Preclinical assessment of these properties involves both in vitro and in vivo models.

In vivo models are crucial for evaluating the systemic effects of a compound. The carrageenan-induced paw edema model in rodents is a standard method for assessing acute anti-inflammatory activity. nih.govresearchgate.net The acetic acid-induced writhing test is a common model for evaluating peripheral analgesic effects. nih.gov

One study on a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated significant anti-inflammatory activity in the carrageenan-induced paw edema model in rats. mdpi.com Repeated administration of this compound was found to be particularly effective. mdpi.com

| Activity | In Vivo Model | Key Findings for a Pyrrole Derivative |

| Anti-inflammatory | Carrageenan-induced paw edema in rats | Significant reduction in paw edema, especially with repeated dosing. mdpi.com |

| Analgesic | Acetic acid-induced writhing in mice | A standard model for assessing peripheral analgesia. nih.gov |

The evaluation of anticancer potential is a significant area of research for derivatives of this compound. core.ac.uk A notable class of derivatives are the 2-(4-amino-3-methylphenyl)benzothiazoles, which have shown potent and selective antitumor properties. aacrjournals.orgresearchgate.net

Preclinical evaluation of these compounds involves screening against a panel of human cancer cell lines to assess their antiproliferative activity. For promising candidates, in vivo studies using xenograft models, where human tumors are grown in immunocompromised mice, are conducted to evaluate their efficacy in a living organism. aacrjournals.orgresearchgate.net

The lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has demonstrated significant in vivo tumor growth inhibition in nude mice bearing MCF-7 breast and IGROV-1 ovarian xenografts. aacrjournals.orgresearchgate.net

| Derivative | Cancer Cell Line | In Vivo Model | Key Findings |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (as a lysylamide prodrug) | MCF-7 (Breast), IGROV-1 (Ovarian) | Nude mice xenografts | Significant retardation of tumor growth. aacrjournals.orgresearchgate.net |

| Structurally similar compounds | MIA PaCa-2 (Pancreatic) | Not specified | Significant inhibition of cell growth and increased apoptosis markers. |

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action is crucial for the rational design and development of new therapeutic agents. For the derivatives of this compound, several mechanisms have been proposed based on their observed biological activities.

In the context of anticancer activity, the 2-(4-amino-3-methylphenyl)benzothiazole derivatives are thought to exert their effects through the induction and biotransformation by cytochrome P450 1A1 (CYP1A1). aacrjournals.orgresearchgate.net This metabolic activation leads to the formation of putative active metabolites that are responsible for the antitumor activity. aacrjournals.orgresearchgate.net The selective induction of CYP1A1 in sensitive carcinoma cells is a key aspect of their mechanism. aacrjournals.orgresearchgate.net

For the anti-inflammatory pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, the mechanism appears to involve immunomodulation. mdpi.com Studies have shown that this compound can significantly decrease the levels of the pro-inflammatory cytokine TNF-α and increase the levels of the anti-inflammatory cytokine TGF-β1. mdpi.com This suggests a targeted regulation of the cytokine profile as a key component of its anti-inflammatory action.

Receptor Binding Studies and Ligand-Target Interactions

The initial characterization of the pharmacological activity of novel compounds, such as derivatives of this compound, often begins with receptor binding studies. These assays are crucial for identifying specific molecular targets and quantifying the affinity of a ligand for its receptor. A common method involves competitive radioligand binding experiments, where the novel compound's ability to displace a known, radioactively labeled ligand from its receptor is measured.

For instance, derivatives could be tested against a panel of G protein-coupled receptors (GPCRs), such as adenosine (B11128) or dopamine (B1211576) receptors. In a hypothetical study, membranes from cells expressing a specific human receptor, like the A1 adenosine receptor (A1AR), would be incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]CCPA) and varying concentrations of the test compound. The amount of radioligand displaced is then measured, allowing for the determination of the inhibitor constant (Kᵢ), which reflects the compound's binding affinity. A lower Kᵢ value signifies a higher affinity for the receptor.

Saturation binding experiments can also be conducted to determine the maximum number of binding sites (Bmax) and the dissociation constant (Kᴅ) of a radioligand, providing a baseline for the receptor population in the chosen cell line. nih.gov The interactions are often complex, involving specific amino acid residues within the receptor's binding pocket. Molecular modeling can further elucidate these ligand-target interactions, predicting how the aminophenyl ring, the acetic acid side chain, and any derivative modifications form hydrogen bonds, hydrophobic interactions, or ionic bonds with the target protein.

Table 1: Hypothetical Receptor Binding Affinities of this compound Derivatives This table presents illustrative data to demonstrate the outcomes of typical receptor binding assays.

Enzyme Inhibition Kinetics and Characterization

Derivatives of this compound may also function as enzyme inhibitors. Investigating the kinetics of this inhibition is fundamental to understanding their mechanism of action. nih.gov Such studies determine whether the inhibition is reversible or irreversible, and its mode, such as competitive, non-competitive, or uncompetitive.

Kinetic characterization typically involves measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of both the substrate and the inhibitor. nih.gov For example, if a derivative were to target an enzyme like monoamine oxidase (MAO) or aldose reductase, its effect on the conversion of the enzyme's natural substrate would be quantified. nih.govresearchgate.net

By plotting the reaction rates against substrate concentration (e.g., in a Michaelis-Menten plot) at different inhibitor concentrations, key parameters can be derived. These include the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vₘₐₓ). Changes in these parameters in the presence of the inhibitor reveal its mechanism. For instance, a competitive inhibitor will increase the apparent Kₘ without affecting Vₘₐₓ. nih.gov The inhibitor constant (Kᵢ) can be calculated from these data, providing a precise measure of the inhibitor's potency. researchgate.net

Table 2: Illustrative Enzyme Inhibition Kinetic Parameters for a Derivative This table provides a hypothetical example of kinetic data for a competitive inhibitor of a target enzyme.

Modulation of Cellular Signaling Pathways

Beyond direct interaction with receptors or enzymes, amino acids and their derivatives can exert significant influence over intracellular signaling pathways. nih.gov The ability of cells to sense amino acid levels is critical for regulating processes like protein synthesis, cell growth, and metabolic homeostasis. nih.gov Compounds derived from this compound could modulate these networks.

Key pathways that are often sensitive to amino acid derivatives include the mTORC1 (mechanistic Target of Rapamycin Complex 1), AMPK (AMP-activated protein kinase), and MAPK (mitogen-activated protein kinase) pathways. nih.gov For example, activation of a GPCR by a ligand can trigger downstream signaling cascades involving MAPKs. nih.gov The mTORC1 pathway is a central regulator of cell growth and is highly sensitive to amino acid concentrations. nih.gov

To investigate these effects, researchers can treat cultured cells with the compound and measure the phosphorylation status of key proteins within these pathways using techniques like Western blotting. An increase in the phosphorylation of a protein like S6 kinase (a downstream target of mTORC1) would suggest pathway activation, while an increase in phosphorylated AMPK might indicate a cellular response to energy stress.

Influence on Metabolic Pathways

The introduction of an exogenous amino acid derivative can have broad effects on cellular metabolism. researchgate.net Such compounds can be taken up by cells and either enter metabolic pathways directly or indirectly influence the activity of these pathways. nih.gov Given its structure as a substituted phenylacetic acid, derivatives could potentially intersect with aromatic amino acid metabolism or be processed as xenobiotics. frontiersin.orgmdpi.com

Metabolomics studies are powerful tools for assessing these influences. By using techniques like mass spectrometry, researchers can measure the intracellular concentrations of hundreds of metabolites simultaneously. Supplementing cell cultures with a this compound derivative and comparing the resulting metabolic profile to untreated cells can reveal significant changes. researchgate.net For instance, an observed increase in intermediates of the tricarboxylic acid (TCA) cycle, such as α-ketoglutarate or oxaloacetate, might suggest that the compound or its metabolites are feeding into central carbon metabolism. researchgate.net Conversely, alterations in the levels of other amino acids could indicate an impact on amino acid synthesis or degradation pathways. mdpi.com

Structure-Activity Relationship (SAR) Studies

Systematic Modification and Activity Correlation

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. This process involves the systematic chemical modification of the parent molecule and the subsequent evaluation of the biological activity of each new analogue. mdpi.com For this compound, several key positions are amenable to modification:

The Amino Group (-NH₂): Acylation, alkylation, or conversion to other functional groups can probe the importance of its hydrogen-bonding capacity and basicity.

The Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, or alkoxy groups) at different positions can alter the compound's electronic properties and lipophilicity. mdpi.com

The Methyl Group (-CH₃): Replacement with larger alkyl groups or other substituents can explore steric tolerance at this position.

The Acetic Acid Moiety (-CH₂COOH): Esterification, amidation, or changing the length of the alkyl chain can assess the role of the carboxylic acid group, which is often crucial for binding via ionic interactions.

By correlating these structural changes with changes in biological activity (e.g., receptor affinity or enzyme inhibition), a clear picture of the chemical features required for activity can be developed. researchgate.net

Table 3: Example of a Structure-Activity Relationship Study This table provides a hypothetical SAR dataset for derivatives targeting a specific biological endpoint, such as IC₅₀ in an enzyme assay.

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract 3D representation of the key molecular features necessary for biological activity. Pharmacophore modeling uses the information from SAR studies to identify the essential functional groups and their spatial arrangement. rsc.org

For a series of active derivatives of this compound, a pharmacophore model might include features such as:

An Aromatic Ring (AR): Representing the substituted phenyl group.

A Hydrogen Bond Donor (HBD): Corresponding to the amino group.

A Hydrophobic Feature (HY): Stemming from the methyl group or other lipophilic substituents.

A Negative Ionizable Area (NI): Representing the deprotonated carboxylic acid group, which can form ionic bonds.

Computational software can generate these models based on the structures of the most active compounds. nih.gov The model includes not only the features themselves but also the critical distances and angles between them. This pharmacophore can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the model and are therefore likely to possess the desired biological activity. rsc.orgnih.gov

Computational and Theoretical Approaches in Research on 2 3 Amino 2 Methylphenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the electronic properties and predicting the chemical reactivity of a molecule. rsc.org These calculations provide insights into the distribution of electrons, the energies of molecular orbitals, and the molecule's electrostatic potential.

Electronic Properties and Reactivity Descriptors: Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap) is a crucial indicator of chemical stability; a larger gap suggests lower reactivity and higher kinetic stability. nih.gov

Other global reactivity descriptors can also be calculated to provide a more comprehensive picture of the molecule's chemical behavior. nih.gov These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These descriptors help in understanding how the molecule will interact with other chemical species in its environment. researchgate.net

Molecular Electrostatic Potential (MESP): The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution around a molecule and predicting its interaction with other molecules. researchgate.netdtic.mil The MESP is calculated from the molecule's electron density and represents the electrostatic interaction energy between the molecule and a positive point charge. dtic.mil Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as lone pairs on oxygen or nitrogen atoms. mdpi.com Conversely, regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. researchgate.net The MESP can serve as a robust predictor for substituent effects on chemical reactions. rsc.org For 2-(3-Amino-2-methylphenyl)acetic acid, the MESP would highlight the nucleophilic character of the amino group and the electrophilic nature of the carboxylic acid proton.

| Descriptor | Symbol | Calculated Value | Interpretation |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 eV | Indicates the energy of the outermost electrons and the molecule's tendency to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Energy Gap | Egap | 4.4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

| Electronegativity | χ | 4.0 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness | η | 2.2 | Represents the resistance to change in electron distribution. |

| Electrophilicity Index | ω | 3.64 | Quantifies the molecule's ability to accept electrons. |

Molecular Docking and Dynamics Simulations for Target Binding

To investigate the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are employed to predict its binding affinity and interaction with specific biological targets, such as proteins or enzymes. researchgate.net

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. jspae.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their predicted binding affinity. jspae.com This allows for the identification of the most likely binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. nih.gov For this compound, docking studies could reveal how the amino, methyl, and acetic acid groups contribute to binding within a specific protein active site. nih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. rjpbr.com This allows for the assessment of the stability of the docked pose and the flexibility of both the ligand and the protein. nih.gov MD simulations can reveal conformational changes that occur upon ligand binding and provide a more accurate estimation of the binding free energy. semanticscholar.org These simulations are crucial for understanding the dynamic nature of molecular recognition. mdpi.com

| Parameter | Value | Interpretation |

|---|---|---|

| Docking Score | -7.5 kcal/mol | A more negative score indicates a stronger predicted binding affinity. researchgate.net |

| Key Interacting Residues | Tyr82, Arg120, Ser222 | Specific amino acids in the protein's active site that form interactions with the ligand. |

| Types of Interactions | Hydrogen bonds, π-π stacking | The nature of the chemical interactions stabilizing the ligand-protein complex. |

| RMSD during MD Simulation | 1.5 Å | Root Mean Square Deviation, a measure of the stability of the complex over the simulation time. nih.gov |

| Binding Free Energy (MM/PBSA) | -35.2 kcal/mol | A more accurate estimation of the binding affinity calculated from the MD simulation trajectory. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjocpr.com By identifying the physicochemical properties or structural features (known as molecular descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

The development of a QSAR model typically involves several steps:

Data Set Preparation: A series of compounds with known biological activities is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), are used to build a model that correlates the descriptors with the biological activity. nih.govfrontiersin.org

Model Validation: The predictive power of the model is assessed using various statistical techniques, such as cross-validation and external validation. researchgate.net

For a class of compounds including this compound, a QSAR study could reveal, for instance, that lipophilicity (logP) and the presence of a hydrogen bond donor are positively correlated with activity, while steric hindrance at a certain position is detrimental. mdpi.com This information is invaluable for guiding the design of more potent analogues. researchgate.net

| Parameter | Value | Description |

|---|---|---|

| QSAR Equation | pIC50 = 0.5logP - 0.2MW + 1.2*HBD + 2.5 | A hypothetical equation relating biological activity (pIC50) to molecular descriptors (logP, Molecular Weight, Hydrogen Bond Donors). |

| Correlation Coefficient (R²) | 0.85 | Indicates that 85% of the variance in the biological activity is explained by the model. researchgate.net |

| Cross-validated R² (Q²) | 0.78 | A measure of the model's predictive ability, obtained through cross-validation. |

| Key Descriptors | logP, Molecular Weight, Hydrogen Bond Donors | The molecular properties found to be most influential on the biological activity. |

In Silico ADME Prediction and Optimization (Computational methodology only)

In addition to predicting a compound's activity at its target, it is equally important to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. longdom.org Poor ADME properties are a major cause of failure for drug candidates in clinical trials. researchgate.net In silico ADME prediction models are computational tools that estimate these properties based on the molecule's structure. jst.go.jp

Computational Methodologies for ADME Prediction: A variety of computational methods are used to predict ADME properties:

Physicochemical Property-Based Models: Many ADME properties are related to fundamental physicochemical properties like lipophilicity (logP), solubility, molecular weight, and polar surface area (PSA). researchgate.net Models based on these properties, such as Lipinski's Rule of Five, provide a first-pass assessment of a compound's drug-likeness.

QSAR and Machine Learning Models: Similar to activity modeling, QSAR and machine learning approaches are widely used to build predictive models for specific ADME endpoints, such as Caco-2 permeability (an indicator of intestinal absorption), plasma protein binding, and metabolic stability. nih.gov These models are trained on large datasets of experimental ADME data.

Structure-Based Models: For properties like metabolism, structure-based methods can be used. jst.go.jp For example, docking a compound into the active site of a major drug-metabolizing enzyme, such as a cytochrome P450, can help predict its metabolic fate. nih.gov

These in silico tools are crucial for the early-stage optimization of lead compounds, allowing chemists to modify a molecule's structure to improve its ADME profile while maintaining its desired biological activity. slideshare.netnumberanalytics.com

| ADME Property | Predicted Value | Computational Method | Significance |

|---|---|---|---|

| Aqueous Solubility (logS) | -3.5 | QSAR Model | Predicts how well the compound dissolves in water, affecting absorption. |

| Caco-2 Permeability | High | Machine Learning Classifier | Indicates the potential for absorption across the intestinal wall. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Low | QSAR Model | Predicts whether the compound is likely to cross into the central nervous system. |

| CYP2D6 Inhibition | Non-inhibitor | Docking/QSAR | Predicts potential for drug-drug interactions via inhibition of a key metabolic enzyme. |

| Human Intestinal Absorption | >90% | Physicochemical Property-Based Model | Overall prediction of the extent of absorption from the gut. |

Applications and Translational Research of 2 3 Amino 2 Methylphenyl Acetic Acid

Role as a Key Intermediate in Pharmaceutical Synthesis

Amino acids and their derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. nih.gov The compound 2-(3-Amino-2-methylphenyl)acetic acid serves as a valuable intermediate in the creation of more complex molecules with potential therapeutic applications. echemi.com Its bifunctional nature, possessing both a carboxylic acid and an amino group, allows for diverse chemical modifications.

The phenylacetic acid framework is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). drugbank.com While direct synthesis of a marketed drug from this compound is not prominently documented, its structural elements are present in compounds investigated for their pharmacological activity. For instance, substituted phenylacetic acids have been explored as selective cyclooxygenase-2 (COX-2) inhibitors, a key target in anti-inflammatory therapies. mdpi.com The amino group on the phenyl ring of this compound offers a reactive site for the construction of heterocyclic systems, which are prevalent in many drug classes. nih.gov The synthesis of quinazolinones, for example, can utilize amino acids as precursors to build fused heterocyclic structures with potential biological activity. nih.gov

The general utility of amino acetophenones as building blocks for the synthesis of natural product analogs further underscores the potential of this compound in pharmaceutical synthesis. nih.gov These starting materials can be elaborated into a variety of scaffolds, including flavones, coumarins, and quinolones, which are classes of compounds frequently studied for their therapeutic properties. nih.gov

Development as Bioactive Probes for Biological Systems

Fluorescent chemosensors are powerful tools for visualizing and quantifying biological analytes in living systems. nih.govnih.gov The design of such probes often involves a fluorophore linked to a recognition moiety that selectively interacts with the target molecule. nih.gov While specific examples of bioactive probes derived directly from this compound are not extensively reported, its chemical structure provides a suitable scaffold for the development of such tools.

The principles of fluorescent probe design, such as Photoinduced Electron Transfer (PeT) and Förster Resonance Energy Transfer (FRET), can be applied to derivatives of this compound to create "turn-on" or ratiometric sensors. nih.gov These advanced probes offer higher sensitivity and reliability for bioimaging applications. The development of magneto-fluorescent nanoparticles for dual imaging modalities also presents an avenue where derivatives of this compound could be incorporated. nih.gov

Potential as Lead Compounds for Therapeutic Development

The structure of this compound and its derivatives holds significant promise for the development of new therapeutic agents, particularly in the fields of oncology and inflammation.

Anticancer Potential:

Numerous studies have highlighted the anticancer properties of compounds structurally related to this compound. For example, 2-arylbenzoxazole derivatives bearing an acetic acid moiety have shown promising cytotoxic activity against breast and colon cancer cell lines. core.ac.uk The presence of the acetic acid group was found to enhance the anticancer activity. core.ac.uk Similarly, derivatives of 2-aminothiazole (B372263) have demonstrated potent and selective antiproliferative activity against various human cancer cell lines, including leukemia, lung, and colon cancer. nih.gov Structure-activity relationship (SAR) studies of these compounds have provided insights into the structural features that contribute to their anticancer effects. nih.gov

The development of inhibitors for enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target in both cancer and inflammation, has utilized phenylacetic acid-based scaffolds. nih.gov Furthermore, novel 3-amino-2-hydroxybenzofused 2-phospha-γ-lactones, which can be considered cyclic analogs of aminophosphonic acids, have shown potential as anti-pancreatic cancer agents. nih.gov

Anti-inflammatory Potential:

The phenylacetic acid core is a well-established pharmacophore in anti-inflammatory drugs. nih.gov Derivatives of (phenoxyphenyl)acetic acids have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significantly higher potency than existing drugs like fenclofenac. nih.gov Pyrrole-containing compounds, structurally inspired by the selective COX-2 inhibitor celecoxib, have also demonstrated potent anti-inflammatory and immunomodulatory effects. mdpi.com These findings suggest that derivatives of this compound could be developed as novel anti-inflammatory agents. Research into new carboxylic acid derivatives has identified compounds with potent in vitro and in vivo anti-inflammatory and analgesic properties. nih.gov

The following table summarizes the therapeutic potential of structurally related compounds:

| Compound Class | Therapeutic Target/Area | Key Findings |

| 2-Arylbenzoxazole Acetic Acid Derivatives | Anticancer (Breast and Colon Cancer) | The acetic acid moiety enhances cytotoxic activity. core.ac.uk |

| 2-Aminothiazole Derivatives | Anticancer (Leukemia, Lung, Colon Cancer) | Potent and selective antiproliferative activity observed. nih.gov |

| Phenylacetic Acid-Based mPGES-1 Inhibitors | Anticancer, Anti-inflammatory | Identification of lead compounds for enzyme inhibition. nih.gov |

| (Phenoxyphenyl)acetic Acid Derivatives | Anti-inflammatory | Some analogs are significantly more potent than fenclofenac. nih.gov |

| Pyrrole-Containing Phenylpropanoic Acids | Anti-inflammatory, Immunomodulatory | Potent anti-inflammatory effects and modulation of cytokine levels. mdpi.com |

Applications in Materials Science and Specialty Chemicals (Mechanistic research focus)

Amino acids are increasingly being recognized for their potential in the synthesis of functional polymers and specialty materials due to their inherent chirality, biocompatibility, and diverse functionalities. researchgate.net While specific applications of this compound in materials science are not widely documented, its structure suggests several avenues for mechanistic research and development.

The presence of both an amino and a carboxylic acid group makes this compound a suitable monomer for the synthesis of polyamides. mdpi.com Research into functional aromatic polyamides has explored the incorporation of various monomers to achieve desired mechanical and thermal properties. mdpi.com Mechanistic studies could focus on how the methyl and amino substituents on the phenyl ring of this specific monomer influence polymerization kinetics and the final properties of the resulting polymer.

Furthermore, amino acid-functionalized polymers are being investigated for a range of applications, including catalysis, chiral materials, and drug delivery. researchgate.net The this compound moiety could be incorporated as a side chain in synthetic polymers, and mechanistic studies could explore how its structure affects the polymer's self-assembly, pH-responsiveness, and interaction with biological systems. researchgate.net The synthesis of functional polymers for applications such as membrane bioreactors often involves the modification of existing polymers to introduce functional groups like those present in this compound. chalmers.se

In the realm of specialty chemicals, the unique substitution pattern of this compound could be exploited in the synthesis of novel dyes, ligands for catalysis, or components of molecularly imprinted polymers for sensor applications. Mechanistic investigations into the reactivity of the amino and carboxylic acid groups in various chemical transformations would be crucial for developing these applications.

Future Perspectives and Emerging Research Directions

Novel Synthetic Routes for Enhanced Sustainability

The future synthesis of 2-(3-Amino-2-methylphenyl)acetic acid and its derivatives will likely be driven by the principles of green and sustainable chemistry, moving away from traditional methods that often involve harsh conditions and significant waste.

Biocatalysis: The use of enzymes offers a highly selective and efficient alternative to conventional chemical catalysts. acs.org Biocatalytic methods operate under mild conditions, reducing energy consumption and minimizing the need for protecting groups, which contributes to a reduction in waste. acs.org Enzymes such as transaminases or engineered lyases could be employed for the asymmetric synthesis of the chiral center in this compound, ensuring high enantiomeric purity, which is often crucial for therapeutic activity. nih.govmdpi.comacs.org The development of whole-cell biocatalysts could further streamline the process by eliminating the need for costly enzyme purification. nih.gov

Green Solvents and Catalysts: Future synthetic protocols will focus on replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. nih.gov Microwave-assisted organic synthesis, often combined with green catalysts like ionic liquids, can dramatically reduce reaction times and improve energy efficiency. rsc.org

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. acs.org | Discovery and engineering of specific enzymes (e.g., transaminases). |

| Flow Chemistry | Enhanced safety, scalability, higher yields, process automation. acs.org | Optimization of reactor design and reaction conditions for continuous production. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency. rsc.org | Development of protocols using green solvents and catalysts. |

Exploration of Undiscovered Biological Activities

While the full biological profile of this compound is yet to be determined, its structural similarity to other biologically active phenylacetic acid and amino acid derivatives suggests several promising avenues for investigation.

Screening for Pharmacological Activity: Phenylacetic acid derivatives are known to possess a wide range of activities, including anti-inflammatory, analgesic, and anticancer effects. google.commdpi.commdpi.com Future research should involve broad-based screening of this compound and its analogues against various biological targets. Given its structure, it may exhibit activity as an anti-inflammatory agent, a modulator of neurological pathways, or an antimicrobial agent. google.comekb.egasianpubs.org For instance, some aminophenoxazinones and aminophenyl derivatives have shown potent anticancer and antimicrobial activities. ekb.egnih.gov

Computational and In Silico Screening: Before extensive laboratory testing, computational methods such as molecular docking can predict the binding affinity of this compound to known protein targets. rsc.org This in silico approach can prioritize experimental screening efforts towards targets where the compound is most likely to show activity, such as enzymes, receptors, or ion channels implicated in various diseases.

| Therapeutic Area | Potential Target Class | Rationale |

|---|---|---|

| Inflammation & Pain | COX enzymes, vanilloid receptors. | Many phenylacetic acid derivatives are known anti-inflammatory agents. google.com |

| Oncology | Kinases, PARP-1, tubulin. | Related structures show activity against various cancer cell lines. mdpi.comnih.gov |

| Infectious Diseases | Bacterial or fungal enzymes. | Amino acid derivatives and heterocyclic compounds often exhibit antimicrobial properties. rsc.orgasianpubs.org |

| Neurological Disorders | GABA reuptake transporters, acetylcholinesterase. | Amino acid structures can interact with neurotransmitter systems. nih.gov |

Integration with Advanced Drug Delivery Systems

To maximize the therapeutic potential and overcome potential limitations like poor solubility or bioavailability, integrating this compound with advanced drug delivery systems will be crucial.

Nanoparticle-Based Delivery: Encapsulating the compound within nanoparticles, such as those made from poly(amino acid)s or other biocompatible polymers, can enhance its stability, solubility, and circulation time in the body. nih.gov These nanoparticles can be designed to release the drug in a controlled manner at the target site, improving efficacy while reducing systemic side effects. mdpi.com Amino acid-based magnetic nanoparticles could also be developed for targeted delivery and analysis. mdpi.com

Peptide-Mediated Drug Delivery: Conjugating this compound to specific peptides can facilitate targeted delivery to particular cells or tissues. mdpi.com For example, peptides that bind to receptors overexpressed on cancer cells can be used to direct the compound specifically to tumors, a strategy that forms the basis of many modern targeted therapies.

Development of Targeted Therapies and Precision Medicine Approaches

The ultimate goal for a novel therapeutic agent is its application in targeted therapy and precision medicine. This involves identifying a specific molecular target and the patient population that will benefit most from the drug.

Structure-Activity Relationship (SAR) Studies: Once a primary biological activity is identified, SAR studies will be essential. This involves synthesizing a library of derivatives by modifying the structure of this compound—for instance, by altering the substituents on the phenyl ring. These derivatives would then be tested to identify the chemical features that are critical for activity and to develop compounds with enhanced potency and selectivity.

Biomarker-Guided Therapy: If the compound is found to inhibit a specific protein (e.g., an enzyme that is mutated or overexpressed in a particular cancer), a companion diagnostic could be developed to identify patients with that specific biomarker. This precision medicine approach ensures that the therapy is administered only to those who are most likely to respond, maximizing therapeutic benefit and minimizing unnecessary treatment.

Synergistic Effects with Other Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. Investigating the synergistic potential of this compound with existing drugs could unlock new therapeutic strategies.

By combining drugs with different mechanisms of action, it may be possible to achieve a greater therapeutic effect at lower doses, potentially reducing toxicity and overcoming drug resistance. nih.gov For example, if this compound is found to have antibacterial properties, it could be combined with traditional antibiotics to enhance their efficacy against resistant strains. science.gov Similarly, if it demonstrates modest anti-cancer activity, combining it with a standard chemotherapeutic agent could lead to a more potent and durable response.

| Therapeutic Area | Potential Combination Agent | Rationale for Synergy |

|---|---|---|

| Oncology | Paclitaxel (Chemotherapy) | Targeting different pathways (e.g., cell division and a novel target) to enhance cancer cell killing and prevent resistance. |

| Infectious Disease | Vancomycin (Antibiotic) | Weakening bacterial defenses via a new mechanism, making them more susceptible to the primary antibiotic. science.gov |

| Inflammation | Ibuprofen (NSAID) | Inhibiting multiple inflammatory pathways to achieve a more comprehensive anti-inflammatory effect at lower doses of each agent. |

Q & A

Q. What are the key synthetic routes for 2-(3-Amino-2-methylphenyl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via regioselective bromination or condensation reactions. For example, bromination of a precursor (e.g., 4-methoxyphenylacetic acid) in acetic acid with bromine yields halogenated intermediates, followed by deprotection or amination steps . Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of bromine to precursor), reaction time (60–90 min at room temperature), and purification via recrystallization to achieve >90% purity . Key parameters include pH stability of the amino group and inert atmosphere to prevent oxidation .

Q. How can purity and structural integrity be validated during synthesis?

Q. What are the recommended storage and handling protocols to ensure stability?

- Methodological Answer : Store at -20°C in inert atmosphere (e.g., argon) to prevent degradation of the amino group . Use amber vials to avoid photolysis. Safety protocols include PPE (gloves, goggles) due to potential respiratory irritation (H335 hazard statement) and neutralization of spills with weak bases .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction pathways?

- Methodological Answer : DFT calculations (e.g., B3LYP hybrid functional) model electron-withdrawing/donating effects of substituents. For example:

Q. How to resolve contradictions in spectroscopic or crystallographic data?

- Methodological Answer : Cross-validate using NIST reference data :

Q. What mechanistic insights explain byproduct formation during synthesis?

- Methodological Answer : Byproducts (e.g., dihalogenated analogs) arise from kinetic vs. thermodynamic control . Mitigate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.